4-Amino-1H-indole-6-carboxamide
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Research
Indole derivatives represent a critically important class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities. Their structural versatility allows for the synthesis of a multitude of analogues with diverse pharmacological profiles, making them a staple in drug discovery programs.
The journey of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole itself by reducing oxindole with zinc dust. nih.gov This foundational work paved the way for the exploration of a new class of compounds. The early 20th century saw a surge in interest as the indole nucleus was identified in essential biomolecules, solidifying its importance in the scientific community.
The indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. This term reflects its recurring presence in a wide range of biologically active compounds that target different receptors and enzymes. The indole ring's ability to mimic peptide structures and engage in hydrogen bonding and π-stacking interactions allows it to bind to various biological targets with high affinity.
Table 1: Examples of Marketed Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Class |
| Indomethacin | Anti-inflammatory |
| Sumatriptan | Antimigraine |
| Ondansetron (B39145) | Antiemetic |
| Vincristine | Anticancer |
The indole moiety is a fundamental building block in nature. It is famously present in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Furthermore, a vast number of alkaloids, which are naturally occurring compounds with significant physiological effects, are based on the indole structure. These include compounds like psilocybin and the ergot alkaloids.
Overview of 4-Amino-1H-indole-6-carboxamide
Within the extensive family of indole derivatives, this compound has emerged as a compound of interest for specific therapeutic applications. Its unique substitution pattern distinguishes it and provides a basis for its targeted investigation.
This compound is classified as a disubstituted indole. The core indole ring is functionalized with an amino group (-NH2) at the 4-position and a carboxamide group (-CONH2) at the 6-position. This specific arrangement of functional groups is crucial to its chemical properties and biological activity.
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 71721197 nih.gov |
The primary research rationale for investigating this compound and its derivatives stems from their potential as cholinesterase inhibitors. Cholinesterase enzymes, such as acetylcholinesterase (AChE), play a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission.
The amino group at the 4-position and the carboxamide group at the 6-position are key pharmacophoric features. The amino group can participate in crucial hydrogen bonding interactions within the active site of the cholinesterase enzyme. The carboxamide group also contributes to the binding affinity through hydrogen bonding and can be a point for further chemical modification to optimize the compound's properties. Research in this area often involves the synthesis of a series of derivatives where the amino and carboxamide groups are modified to explore the structure-activity relationship (SAR) and enhance potency and selectivity for the target enzyme.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-amino-1H-indole-6-carboxamide |
InChI |
InChI=1S/C9H9N3O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,10H2,(H2,11,13) |
InChI Key |
FCZHJBTYDMYEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)C(=O)N |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 4 Amino 1h Indole 6 Carboxamide
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of 4-Amino-1H-indole-6-carboxamide is determined through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the compound's atomic arrangement and functional groups, and together they offer a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques such as HSQC, HMBC, DEPTQ)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy provides information about the chemical environment of protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the amino group, and the carboxamide group. The chemical shifts (δ) and coupling constants (J) of these protons are crucial for assigning them to specific positions within the molecule. ubc.ca
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display unique signals for each carbon atom, including those in the indole ring and the carboxamide functional group.
2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Distortionless Enhancement by Polarization Transfer with Quaternary carbon editing (DEPTQ) are instrumental in assembling the complete molecular structure.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. columbia.edusdsu.edu
DEPTQ experiments help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
While specific experimental data for this compound is not widely published, the expected spectral data can be inferred from the analysis of closely related indole carboxamide derivatives. arkat-usa.orgnih.govresearchgate.net
| Technique | Information Provided |
| ¹H NMR | Chemical environment of protons, including number, type, and connectivity. |
| ¹³C NMR | Information about the carbon skeleton of the molecule. |
| HSQC | Direct one-bond correlations between protons and carbons. |
| HMBC | Two- and three-bond correlations between protons and carbons, revealing connectivity. |
| DEPTQ | Differentiation of carbon types (CH₃, CH₂, CH, and quaternary carbons). |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the indole, the primary amine, and the amide group, as well as the C=O stretching of the carboxamide. researchgate.netresearchgate.net The precise positions of these bands can provide information about hydrogen bonding within the molecule. Analysis of related indole derivatives shows characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and C=O stretching around 1650 cm⁻¹. arkat-usa.org
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Indole) | 3300 - 3500 |
| N-H Stretch (Amine) | 3300 - 3500 (typically two bands) |
| N-H Stretch (Amide) | 3100 - 3500 |
| C=O Stretch (Amide) | 1630 - 1695 |
| C-N Stretch | 1000 - 1350 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Bending | 1400 - 1600 |
Mass Spectrometry (HR-MS, ESI-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound with high confidence. mdpi.comacs.orgnih.gov
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like indole carboxamides, often resulting in the observation of the protonated molecule [M+H]⁺. nih.govnih.gov This allows for the direct determination of the molecular weight.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of the compound and for identifying any potential impurities.
Chromatographic Purity and Separation Techniques
Ensuring the purity of a chemical compound is critical for its intended applications. Chromatographic techniques are the primary methods used for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be employed to analyze the purity of this compound. The retention time and peak purity can be monitored using a UV detector. The purity is determined by the area percentage of the main peak in the chromatogram.
Preparative HPLC for Purification
For obtaining highly pure samples of this compound, preparative HPLC is the method of choice. nih.govresearchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the target compound. Fractions are collected as they elute from the column, and those containing the pure compound are combined. The purity of the final product is then verified by analytical HPLC.
| Technique | Application |
| Analytical HPLC | Assessment of compound purity, determination of retention time. |
| Preparative HPLC | Isolation and purification of the compound in larger quantities. |
Column Chromatography and Flash Chromatography
The purification of synthetic compounds is a critical step to ensure that subsequent characterization and biological evaluations are performed on a substance of known and high purity. Column chromatography and its more rapid variant, flash chromatography, are indispensable techniques for the purification of organic compounds, including indole derivatives. These methods separate components of a mixture based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.
For indole derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate compounds with varying functional groups. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758), is crucial for achieving effective separation. The optimal solvent system is often determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the target compound.
In the context of purifying indole-carboxamides, the literature provides examples of successful purifications using these techniques. For instance, N-substituted indole-2-carboxamides have been purified using silica gel column chromatography with a mobile phase of hexane (B92381) and ethyl acetate in an 8:2 ratio. For other related heterocyclic compounds derived from indoles, flash chromatography on silica gel with a gradient of ethyl acetate in petroleum ether has been utilized. Given the polar nature of the amino and carboxamide groups on the this compound, a more polar solvent system, potentially involving methanol in dichloromethane, might be required to ensure adequate elution from the silica gel column. The addition of a small amount of a basic modifier, such as triethylamine (B128534) (around 0.1%), to the eluent can be beneficial for improving the peak shape and recovery of basic compounds like aminoindoles by minimizing their interaction with the acidic silica surface.
A generalized procedure for the purification of an indole derivative like this compound would involve dissolving the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent and adsorbing it onto a small amount of silica gel. This "dry loading" method is often preferred for compounds with limited solubility in the eluent. The silica-adsorbed crude product is then carefully loaded onto the top of a pre-packed silica gel column. The mobile phase is passed through the column under gravity (in traditional column chromatography) or with positive pressure (in flash chromatography), and the fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 1: Typical Conditions for Chromatographic Purification of Indole Derivatives
| Parameter | Column Chromatography | Flash Chromatography |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Ethyl Acetate/Petroleum Ether, Hexane/Ethyl Acetate |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |
| Detection | Thin-Layer Chromatography (TLC), UV-Vis | UV-Vis Detector, TLC |
| Typical Scale | mg to g | mg to multi-g |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its potential interactions with biological targets.
A search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, a detailed analysis of its solid-state characteristics, including specific crystallographic data such as unit cell dimensions, space group, and key intramolecular and intermolecular interactions, cannot be provided at this time.
In the absence of experimental crystallographic data, computational modeling techniques could be employed to predict the three-dimensional structure and potential solid-state packing of this compound. However, such theoretical models would require experimental validation for confirmation. The presence of both hydrogen bond donors (the amino and amide N-H groups, and the indole N-H) and hydrogen bond acceptors (the amide carbonyl oxygen and the nitrogen atoms) suggests that the crystal structure would likely be dominated by an extensive network of intermolecular hydrogen bonds. These interactions would play a significant role in the stability and the physical properties of the solid material.
Chemical Reactivity and Derivatization of 4 Amino 1h Indole 6 Carboxamide
Reactivity of the Indole (B1671886) Nucleus
The indole ring system is a privileged structure in medicinal chemistry, largely due to its versatile reactivity. arkat-usa.org The delocalization of π-electrons within the bicyclic structure renders it susceptible to a variety of chemical transformations. researchgate.net
Electrophilic Substitution Reactions (C2, C3, and C6 Positions)
The indole nucleus is inherently electron-rich, making it highly reactive towards electrophiles. Electrophilic substitution is a fundamental reaction for this class of compounds. researchgate.net The positions most susceptible to electrophilic attack are C3 and C2. researchgate.netresearchgate.net Generally, the C3 position is the most electronically favored site for electrophilic substitution. researchgate.net However, the presence of substituents on the indole ring can influence the regioselectivity of these reactions.
For 4-Amino-1H-indole-6-carboxamide, the amino group at the C4 position and the carboxamide group at the C6 position will influence the electron density distribution within the ring, thereby directing incoming electrophiles. While specific studies on the electrophilic substitution of this exact compound are not extensively detailed, general principles of indole chemistry suggest that the C2, C3, and C5 positions would be the most likely sites for reaction. The directing effects of the existing substituents would need to be considered for predicting the major product. For instance, Friedel-Crafts alkylation is a common method for C-C bond formation via electrophilic aromatic substitution on indoles. researchgate.net
Protonation Behavior
The indole ring possesses a slightly acidic NH group that can be deprotonated under basic conditions to form a nucleophilic center. researchgate.net Conversely, the indole can be protonated in the presence of acid. Under acidic conditions, protonation of spiroindoleninpyrroloquinazolinone on the indolenine nitrogen has been observed to lead to a retrograde aldol (B89426) reaction. nih.gov The specific protonation behavior of this compound would be influenced by the electronic effects of the amino and carboxamide substituents.
Oxidation Reactions
The indole nucleus can undergo oxidation reactions. For instance, the oxidation of the aldehydic group of certain indole derivatives to a carboxylic acid can be achieved using an oxidizing agent like potassium permanganate. researchgate.net Furthermore, substituted 5-aminoindole (B14826) derivatives have been noted to be potentially unstable against air oxidation. d-nb.info
Cycloaddition Reactions
The C2-C3 double bond of the indole ring can participate in cycloaddition reactions, which is a valuable strategy for synthesizing fused-ring structures. researchgate.net Both [4+2] and 1,3-dipolar cycloaddition reactions have been reported for various indole derivatives. researchgate.netsemanticscholar.orgresearchgate.net For example, cobalt-catalyzed [4+2] annulation of indole-3-carboxamides with alkenes has been used to regioselectively synthesize γ-carbolinones. acs.org This type of reaction involves the C–H/N–H annulation of the indole. acs.org The specific reactivity of this compound in cycloaddition reactions would depend on the reaction conditions and the nature of the reacting partner.
Hydrogenation Studies
The indole ring can be fully hydrogenated to yield octahydroindoles. Ruthenium-NHC-catalyzed asymmetric, complete hydrogenation of protected indoles has been developed, allowing for the creation of multiple new stereocenters. acs.org Palladium on carbon (Pd/C) is also a common catalyst for the hydrogenation of nitro groups on an indole ring to an amine. d-nb.info
Reactivity of Amino and Carboxamide Functional Groups
The amino and carboxamide groups of this compound are also key sites for chemical modification.
The amino group can act as a nucleophile. For example, it can react with various electrophiles. The synthesis of indole-2-carboxamides often involves the coupling of an indole carboxylic acid with an amine. arkat-usa.org
The carboxamide group is a versatile functional group. Amide bond formation is a cornerstone of medicinal chemistry. arkat-usa.org The carboxamide can be synthesized through coupling reactions between a carboxylic acid and an amine. arkat-usa.orgresearchgate.net It can also undergo various transformations. For example, the hydrazinolysis of amides, accelerated by ammonium (B1175870) salts, can convert the amide to a hydrazide, which can be further transformed into other functional groups like esters. frontiersin.org
The reactivity of both the amino and carboxamide groups can be influenced by the electronic nature of the indole ring and the other substituent. The interplay of these functional groups allows for a wide range of derivatization possibilities, making this compound a potentially valuable building block in the synthesis of more complex molecules.
Acylation Reactions of the Amino Group
The amino group of this compound is a key site for chemical modification, particularly through acylation reactions. These reactions involve the coupling of the amino group with various acylating agents, such as carboxylic acids or their derivatives, to form an amide bond. This approach is widely used to synthesize a diverse range of N-acylated indole derivatives.
The general strategy for the acylation of the amino group on the indole scaffold involves the use of coupling agents to facilitate the formation of the amide bond. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt), or BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). nih.govrsc.org The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) to neutralize the acid formed during the reaction. nih.govacs.org
For instance, various indole-2-carboxylic acids have been successfully coupled with a range of amines using EDC·HCl and HOBt in DIPEA, resulting in the formation of indole-2-carboxamides in high yields (66–99%). rsc.org This method has proven to be more efficient than using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which in some cases led to lower yields. rsc.org
The choice of the acylating agent allows for the introduction of a wide variety of substituents, leading to derivatives with different electronic and steric properties. For example, 4,6-difluoroindole-2-carboxylic acid has been acylated with benzylamine (B48309) and phenylhydrazine (B124118) to produce the corresponding N-benzyl and N-phenylhydrazide derivatives in high yields (98% and 93%, respectively). nih.gov
In some synthetic routes, the amino group is first protected, for example with a benzyloxycarbonyl (Cbz) group, before further modifications are made to other parts of the molecule. acs.org The protecting group can then be removed to allow for the acylation of the amino group at a later stage.
The table below provides examples of acylation reactions on related indole systems, illustrating the versatility of this reaction.
Table 1: Examples of Acylation Reactions on Indole Scaffolds
| Indole Starting Material | Acylating Agent/Amine | Coupling Reagents | Product | Yield (%) | Reference |
| Indole-2-carboxylic acids | Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | N-rimantadine-indole-2-carboxamides | 66-99 | rsc.org |
| 4,6-Difluoroindole-2-carboxylic acid | Benzylamine | Not specified | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | 98 | nih.gov |
| 4,6-Difluoroindole-2-carboxylic acid | Phenylhydrazine | Not specified | N-Phenylhydrazinyl-4,6-difluoro-1H-indole-2-carboxamide | 93 | nih.gov |
| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | Various amines | BOP, DIPEA | 5-Chloro-3-methyl-N-substituted-1H-indole-2-carboxamides | Not specified | nih.gov |
| 4-Amino-1H-indole-3-carboxylate intermediate | Benzyl (B1604629) chloroformate | Pyridine | 4-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid | 61 | acs.org |
Modifications of the Carboxamide Group
The carboxamide group at the 6-position of the indole ring is another functional handle that can be chemically modified to create new derivatives. These modifications can involve hydrolysis, reduction, or conversion to other functional groups.
One common modification is the hydrolysis of the carboxamide to the corresponding carboxylic acid. This is typically achieved by heating with a strong base, such as sodium hydroxide (B78521), in a suitable solvent like aqueous methanol (B129727). nih.gov For example, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate was hydrolyzed to 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid using lithium hydroxide (LiOH). nih.gov The resulting carboxylic acid can then be used in subsequent coupling reactions to form new amide derivatives.
The carboxamide can also be converted into other nitrogen-containing heterocycles. For instance, treatment of 1-methyl-1H-indole-6-carbohydrazide with carbon disulfide (CS2) and potassium hydroxide (KOH) leads to the formation of a 1,3,4-oxadiazole-2-thione derivative. nih.gov The initial step in this sequence is the conversion of the methyl ester of 1-methyl-1H-indole-6-carboxylate to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov
Furthermore, the amide nitrogen can participate in cyclization reactions. Cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been reported to produce γ-carbolinone scaffolds. acs.orgacs.org This reaction involves the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a significant increase in molecular complexity. acs.orgacs.org
The table below summarizes some of the modifications that can be performed on the carboxamide group or its precursors.
Table 2: Modifications of the Indole-6-Carboxamide Group and its Precursors
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Methyl-1-methyl-1H-indole-6-carboxylate | Hydrazine hydrate | 1-Methyl-1H-indole-6-carbohydrazide | 78 | nih.gov |
| 1-Methyl-1H-indole-6-carbohydrazide | Carbon disulfide, KOH | 5-(1-Methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione | Not specified | nih.gov |
| Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate | LiOH | 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | Not specified | nih.gov |
| Indole-3-carboxamide | Alkenes, Co(acac)2, Ag2O, PivOH | γ-Carbolinone | 72-89 | acs.org |
Development of this compound Derivatives
Strategies for Structural Diversification
The development of derivatives of this compound relies on various strategies to achieve structural diversification. A primary approach is the modification of the core indole scaffold by introducing different substituents at various positions. This allows for a systematic exploration of the structure-activity relationship (SAR).
One common strategy is the substitution on the indole ring itself. For example, introducing electron-donating groups like methyl or methoxy (B1213986), or electron-withdrawing groups such as halogens, at the 5- and/or 7-positions can significantly influence the electronic properties of the indole nucleus and its biological activity. nih.govacs.org For instance, studies on indole-2-carboxamides have shown that substitutions at the 4- and/or 6-positions of the indole ring can be optimal for certain biological activities. nih.gov
Another key strategy involves modifying the side chains attached to the indole core. This can include altering the length and nature of the linker between the indole and another functional group. For example, in a series of indole-2-carboxamides, changing the linker between the amide and a phenyl ring was found to be a key structural requirement for allosteric modulation of the CB1 receptor. acs.org Similarly, branching the side chain or N-methylating the amide can lead to compounds with different potencies and solubility profiles. acs.org
The replacement of one ring system with another, known as scaffold hopping, is also a valuable strategy. For example, replacing the indole scaffold with isoquinoline, azaindole, benzofuran, or benzimidazole (B57391) has been explored to identify new chemical spaces for further modifications. acs.org
The table below highlights different strategies for structural diversification of indole carboxamide derivatives.
Table 3: Strategies for Structural Diversification of Indole Carboxamides
| Diversification Strategy | Example of Modification | Resulting Compound Type | Reference |
| Substitution on Indole Ring | Introduction of chloro and methyl groups | 5-Chloro-3-methyl-1H-indole-2-carboxamides | nih.gov |
| Substitution on Indole Ring | Introduction of fluoro groups | 4,6-Difluoro-1H-indole-2-carboxamides | nih.gov |
| Modification of Side Chain | Varying the N-phenethyl substituent | N-phenethyl-indole-2-carboxamides | nih.gov |
| Modification of Side Chain | Replacing morpholine (B109124) with piperazine (B1678402) or piperidine | N-((6-(piperazin-1-yl)pyridin-3-yl)methyl)-indole-2-carboxamides | acs.org |
| Scaffold Hopping | Replacing indole with isoquinoline | Isoquinoline-carboxamides | acs.org |
| Linker Modification | Reversing the amide bond | Indole-N-methyl-acetamides | acs.org |
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new hybrid compounds with improved affinity, selectivity, and/or a dual mode of action.
In the context of this compound, hybridization can be achieved by linking the indole core to other biologically relevant scaffolds. For instance, indole-based hybrids have been successfully synthesized by coupling the indole moiety with other heterocyclic systems like isoxazole. nih.gov This has led to the discovery of novel antitumor agents. nih.gov The synthesis of these hybrids often involves a multi-step process, starting with the construction of the individual heterocyclic components, followed by their coupling. nih.gov
Another example of molecular hybridization is the combination of the indole scaffold with amino acids. researchgate.netarkat-usa.org This approach aims to create peptidomimetic structures that can interact with biological targets in a specific manner. arkat-usa.org The synthesis of these hybrids typically involves the coupling of an indole carboxylic acid with an amino acid ester using standard peptide coupling reagents. researchgate.netarkat-usa.org
Fragment-based drug design, a related approach, has also been employed. nih.gov This involves incorporating a specific fragment from a known bioactive compound into the indoleamide scaffold. For example, the benzyl group from a known anti-TB compound was incorporated into an indole-2-carboxamide, leading to a new hybrid with potential antitubercular activity. nih.gov
The table below presents examples of molecular hybridization approaches involving the indole scaffold.
Table 4: Molecular Hybridization of Indole Derivatives
| Indole Core | Hybridized Moiety | Resulting Hybrid | Synthetic Approach | Reference |
| 3-Acetylindole | Isoxazole | Indole-isoxazole hybrids | Cyclization followed by amide coupling | nih.gov |
| Indole-2-carboxylic acid | Amino acids | Indole-amino acid carboxamides | Amide coupling with amino acid esters | researchgate.netarkat-usa.org |
| 4,6-Difluoroindole-2-carboxylic acid | Benzyl group (from a known anti-TB compound) | N-Benzyl-4,6-difluoro-1H-indole-2-carboxamide | Fragment-based design and amide coupling | nih.gov |
| Indole-6-carbohydrazide | Phenyl isothiocyanate | Indole carbothioamide derivatives | Reaction with aryl isothiocyanates | nih.gov |
Biological Activities and Mechanisms of Action of 4 Amino 1h Indole 6 Carboxamide Derivatives in Vitro Studies
Neurodegenerative Disease Context: Targeting Pathological Protein Aggregation
In the realm of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the misfolding and aggregation of specific proteins are hallmark pathological events. In vitro research has demonstrated the promising role of 4-Amino-1H-indole-6-carboxamide derivatives in counteracting these processes.
Inhibition of Protein Oligomerization (e.g., Alpha-Synuclein (B15492655), Tau Proteins)
A critical focus of research has been the ability of these derivatives to inhibit the formation of toxic oligomers and fibrils of proteins like alpha-synuclein (α-syn) and tau. The aggregation of α-syn is a key factor in Parkinson's disease, leading to the formation of Lewy bodies in neurons. acs.org Similarly, the misfolding of tau protein and the formation of neurofibrillary tangles are characteristic of Alzheimer's disease. nih.gov
Studies have shown that certain 4-aminoindole (B1269813) carboxamide derivatives can effectively curtail the oligomerization of both α-syn and the 2N4R isoform of tau. researchgate.netnih.gov For instance, biophysical methods such as Thioflavin T (ThT) fluorescence assays and photo-induced cross-linking of unmodified proteins (PICUP) have been employed to evaluate the anti-aggregation properties of these compounds. nih.govnih.gov Results from these assays confirmed the anti-oligomer and anti-fibril activities of specific amide derivatives. nih.gov Notably, 4-aminoindole carboxamides demonstrated superior anti-fibrillar activity compared to their 5-aminoindole (B14826) counterparts. nih.govnih.gov
One study highlighted that specific amide derivatives (compounds 2, 8, and 17) exhibited anti-oligomer and anti-fibril activities against both α-syn and the 2N4R isoform of tau. researchgate.netnih.gov Furthermore, at a concentration of 40 µM, one of these derivatives (compound 8) was shown to reduce the formation of α-syn inclusions in M17D neuroblastoma cells. nih.govnih.gov This indicates a potential neuroprotective effect by preventing the accumulation of these toxic protein aggregates.
Interestingly, while some derivatives effectively inhibit α-syn oligomerization, they may not have the same effect on all tau isoforms. acs.orgnih.gov This selectivity underscores the nuanced interactions between these compounds and their target proteins.
Modulation of Protein-Protein Interactions
The mechanism by which these derivatives inhibit protein aggregation appears to involve the modulation of protein-protein interactions. nih.govnih.gov By interacting with α-syn or tau monomers, these compounds can interfere with the initial steps of the aggregation cascade, preventing the formation of larger, pathological assemblies. prf.org The indole (B1671886) nucleus, a core component of these molecules, is recognized for its ability to engage in various interactions with biological receptors, making it a "privileged scaffold" in medicinal chemistry. nih.gov The specific interactions can be influenced by the nature and position of substituents on the indole ring.
Effects on Neuronal Health Pathways
By inhibiting the formation of toxic protein oligomers and fibrils, this compound derivatives can indirectly support neuronal health. The accumulation of these aggregates is known to induce cellular stress, disrupt normal cellular functions, and ultimately lead to neuronal death. Therefore, the anti-aggregation activity of these compounds represents a promising therapeutic strategy to mitigate neurodegeneration. prf.org For example, in M17D neuroblastoma cells expressing inclusion-forming α-syn, treatment with effective amide derivatives led to a reduction in these inclusions, suggesting a cytoprotective effect. researchgate.netnih.gov
Anticancer and Antiproliferative Activities: A Multi-pronged Approach
In addition to their neuroprotective potential, derivatives of this compound have demonstrated significant anticancer and antiproliferative activities in various cancer cell lines. Their mechanisms of action in this context are multifaceted, involving the inhibition of key enzymes and the induction of cytotoxicity.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair. In cancer therapy, inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. This is a particularly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations.
Several studies have designed and synthesized 1H-indole-4-carboxamide derivatives as potent PARP-1 inhibitors. researchgate.net These compounds have shown significant inhibitory activity against the PARP-1 enzyme. For instance, one study identified a derivative, LX15, with an IC50 value of 13 nM against PARP-1, which was more potent than the known PARP inhibitor AG014699. researchgate.net This compound also displayed excellent selectivity, being more cytotoxic to BRCA1 deficient cells (CC50 = 0.98 μM) compared to wild-type MCF-7 cells (CC50 = 22 μM). researchgate.net The mechanism of action for these inhibitors involves causing an accumulation of DNA double-strand breaks and impairing cell-cycle progression in cancer cells. researchgate.net
Cytotoxicity in Cancer Cell Lines
Derivatives of this compound have exhibited cytotoxic effects against a range of human cancer cell lines, highlighting their broad-spectrum antiproliferative potential. The indole scaffold itself is a key pharmacophore in the design of anticancer agents due to its ability to interact with various biological targets. nih.gov
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| N-substituted 1H-indole-2-carboxamides | HCT-116 (Colon Cancer) | Compound 10 showed the most significant activity with an IC50 of 1.01 µM and a high selectivity index. | nih.gov |
| N-substituted 1H-indole-2-carboxamides | MCF-7 (Breast Cancer) | Moderate cytotoxicity observed. | nih.gov |
| N2-acryloylhydrazides | HCT 116 (Colon Cancer) | Cytotoxic at concentrations of 10 µM and 100 µM. | researchgate.net |
| N2-acryloylhydrazides | MCF-7 (Breast Cancer) | Cytotoxic at concentrations of 10 µM and 100 µM. | researchgate.net |
| N2-acryloylhydrazides | MDA-MB-231 (Breast Cancer) | Cytotoxic at concentrations of 10 µM and 100 µM. | researchgate.net |
| 1H-indole-4-carboxamide derivatives (LX15) | MCF-7 (Breast Cancer) | CC50 = 22 µM. | researchgate.net |
| 1H-indole-4-carboxamide derivatives (LX15) | BRCA1 deficient cells | CC50 = 0.98 µM. | researchgate.net |
The data clearly indicates that these compounds can inhibit the growth of various cancer cell types, including colon and breast cancer. The cytotoxicity is often dose-dependent, and some derivatives show selectivity for cancer cells over normal cells, which is a desirable characteristic for potential anticancer drugs.
Anti-angiogenic Activity
Derivatives of this compound have been investigated for their potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
One study evaluated a carbothioamide derivative for its anti-angiogenic properties using a rat aorta angiogenesis assay. The compound demonstrated the ability to inhibit the sprouting of blood vessels. waocp.org The anti-proliferative effect of this synthetic compound was also assessed on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for the angiogenesis process. The results showed that the compound managed to inhibit the proliferation of HUVECs. waocp.org The study concluded that the significant anti-angiogenic activity of the compound may be linked to its anti-proliferative effect against these endothelial cells. waocp.org
Another investigation focused on a carbohydrazide (B1668358) indole derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), and its impact on micro-vessel growth. In an ex vivo rat aorta ring assay, N-5-BIC showed a significant, dose-dependent inhibition of blood vessel growth. deepdyve.com Furthermore, an in vivo chick chorioallantoic membrane (CAM) assay confirmed a significant regression in blood vessels. deepdyve.com The compound exhibited low to non-toxic effects on HUVECs. deepdyve.com
The table below summarizes the in vitro anti-angiogenic and anti-proliferative activities of a specific carbothioamide derivative. waocp.org
| Assay | Cell Line/Model | IC₅₀ (µg/mL) |
| Anti-angiogenic Activity | Rat Aorta Angiogenesis | 56.9 |
| Anti-proliferative Effect | HUVECs | 76.3 |
| Anti-proliferative Effect | A549 (Lung Cancer) | 45.5 |
| Free Radical Scavenging | DPPH | 27.8 |
DNA Intercalation and DNA Damage Induction
The interaction of this compound derivatives with DNA is a key area of research in the development of new therapeutic agents. Some derivatives, such as acridine-4-carboxamides, are known to act as DNA intercalating agents. ijddd.com The mechanism of cytotoxicity for certain DNA-damaging carcinogens, like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), involves the induction of apoptosis. nih.gov Treatment with Trp-P-1 has been shown to cause internucleosomal DNA fragmentation. nih.gov
In a study on pyrrolidine-substituted 5-nitroindole (B16589) derivatives, it was found that these compounds can bind to c-Myc promoter G-quadruplex (G4) DNA. nih.gov Nuclear magnetic resonance (NMR) spectra revealed that some of these newly synthesized compounds interact with the terminal G-quartets of the DNA. nih.gov
Cell Cycle Progression Modulation
Certain derivatives of this compound have been shown to modulate cell cycle progression, a crucial mechanism for controlling cell proliferation. For instance, two novel pyrrole-based carboxamides, CA-61 and CA-84, were found to interfere with the microtubule network, leading to cell cycle arrest in the M-phase and subsequent apoptotic cell death. mdpi.com
Similarly, a study on two new groups of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, found that the most effective cytotoxic agents, compounds 4a and 6c, arrested cancer cells in the G2/M phase. nih.gov Pyrrolidine-substituted 5-nitroindole derivatives have also been shown to induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov
Inhibition of Apoptosis Inhibitor Proteins (IAPs)
The information for this section is not available in the provided search results.
Tubulin Polymerization Inhibition
Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for anticancer agents. nih.gov
One study reported the synthesis of 1-aroylindoline, 1-aroyl-1,2,3,4-tetrahydroquinoline, and 1-aroylindole derivatives. Among these, 4-amino and 4-hydroxy-1-aroylindoles exhibited antitubulin activity that was superior or comparable to colchicine (B1669291) and combretastatin (B1194345) A-4. nih.gov
Another investigation focused on two novel pyrrole-based carboxamides, CA-61 and CA-84, which effectively inhibited tubulin polymerization in a cell-free in vitro assay. mdpi.com Molecular docking studies suggested that these ligands bind efficiently to the colchicine-binding site on tubulin. mdpi.com
Furthermore, a series of fused indole derivatives, designed by replacing the cis-double bond of combretastatin A-4 (a known tubulin inhibitor) with seven-membered rings, also showed excellent inhibition of tubulin polymerization. nih.gov Indole-based TMP analogues with an amide spacer have also been synthesized and evaluated for their tubulin polymerization inhibitory activity, with many demonstrating significant anti-proliferative effects. nih.gov
The table below shows the potent inhibition of tubulin polymerization by a specific 6- and 7-heterocyclyl-1H-indole derivative, compound 1k, and its anti-proliferative activity against MCF-7 cancer cells. nih.gov
| Compound | Tubulin Polymerization IC₅₀ (µM) | Anti-proliferative Activity IC₅₀ (nM) against MCF-7 |
| 1k | 0.58 ± 0.06 | 4.5 ± 1 |
Specific Enzyme Inhibition (e.g., Tyrosine Kinases, SIRT1, α-amylase)
Derivatives of this compound have been designed and synthesized to act as specific enzyme inhibitors, particularly targeting tyrosine kinases which play a crucial role in cancer cell signaling.
A study focused on creating two new groups of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, designed to target either Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are receptor tyrosine kinases. nih.gov Molecular docking studies indicated that compound 4a was a good fit for the active site of EGFR, while compound 6c fit well within the active site of VEGFR-2. nih.gov In vitro assays confirmed that compound 4a exhibited the highest EGFR enzyme inhibitory activity, and compound 6c showed the highest VEGFR-2 enzyme inhibitory activity. nih.gov The study concluded that these compounds are promising cytotoxic agents that inhibit the tyrosine kinase activity of EGFR and VEGFR-2, respectively. nih.gov
Another compound, 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), has been shown to stimulate tyrosine hydroxylase activity, the rate-limiting enzyme in catecholamine biosynthesis, through the activation of AMP-activated protein kinase (AMPK) in PC12 cells. nih.gov
The table below presents the most potent compounds from a study on new indole derivatives as receptor tyrosine kinase inhibitors. nih.gov
| Compound | Target | Anti-proliferative Activity (Cancer Cell Lines) |
| 4a | EGFR | HepG2, HCT-116, A549 |
| 6c | VEGFR-2 | HepG2, HCT-116, A549 |
Antimicrobial and Antifungal Activities
Various derivatives of this compound have demonstrated promising antimicrobial and antifungal properties.
A new series of indole carboxamides, synthesized through coupling reactions with amino acids, were screened for their antimicrobial activity against ten different yeast strains. arkat-usa.org Two of these compounds exhibited antifungal activity. arkat-usa.org
In another study, newly synthesized aurone (B1235358) derivatives were evaluated for their antimicrobial activities. mdpi.com Compounds 10 and 20 were particularly active against the filamentous fungi F. oxysporum and also showed antifungal activity against various Candida species and Cryptococcus neoformans. mdpi.com These two compounds also demonstrated interesting activity against several Gram-positive and Gram-negative bacteria. mdpi.com
Furthermore, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties were tested against a panel of bacteria and fungi. turkjps.org Most of these compounds showed significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, as well as good antifungal activity, especially against C. albicans and C. krusei. turkjps.org
The table below summarizes the minimum inhibitory concentration (MIC) values for some of the most active aurone derivatives against various microbial species. mdpi.com
| Compound | Microbial Species | MIC (µM) |
| 10 | F. oxysporum | 25 |
| 20 | F. oxysporum | 25 |
| 10 | C. auris | 50 |
| 20 | C. auris | 12.5 |
| 10 | Other Yeasts | 25 |
| 20 | Other Yeasts | 12.5 |
Activity against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, E. coli, P. mirabilis)
Derivatives of the indole core structure have demonstrated notable antibacterial properties. Some synthetic indole derivatives have been identified as effective agents against multidrug-resistant Gram-positive bacteria. nih.gov For instance, certain synthetic indole derivatives, referred to as SMJ-2 and SMJ-4, have shown potent antibacterial activity at low concentrations against S. aureus, including strains that overexpress the NorA efflux pump. nih.gov These compounds are believed to act by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov
Furthermore, some indole derivatives have been shown to inhibit the virulence of several bacteria, including Escherichia coli O157:H7 and Proteus mirabilis. nih.gov Natural indole derivatives produced by rhizobacteria have demonstrated the ability to reduce biofilm formation by P. mirabilis by up to 65-80%. nih.gov These extracts also exhibited anti-urease, anti-swarming, and anti-swimming activity against the tested strains. nih.gov
The following table summarizes the antibacterial activity of selected indole derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| SMJ-2 | S. aureus ATCC 29213 | Low frequency of resistance development | nih.gov |
| SMJ-2 | B. subtilis MTCC 121 | Low frequency of resistance development | nih.gov |
| Indole extract (Zch127) | P. mirabilis | Up to 65-80% reduction in biofilm formation | nih.gov |
| Pleuromutilin derivatives (12c, 19c, 22c) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | MIC = 0.25 μg/mL | mdpi.com |
Activity against Fungi (e.g., Candida albicans)
The emergence of drug resistance in fungal pathogens has spurred the development of novel antifungal agents. nih.gov Indole and indoline (B122111) derivatives have been designed and synthesized, showing promising in vitro antifungal activity against Candida albicans, including azole-resistant strains. nih.gov One particular study demonstrated that a derivative, S18, could inhibit the formation of biofilms and the growth of hyphae in C. albicans through the Ras-cAMP-PKA signaling pathway. nih.gov
Another study focused on 6-methoxy-1H-indole-2-carboxylic acid (MICA), which exhibited promising antifungal activities against C. albicans. nih.gov When formulated into a nanosponge hydrogel, it showed increased antimycotic activity compared to fluconazole. nih.gov
The antifungal activity of various indole derivatives is presented in the table below.
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Indole derivative S18 | Candida albicans | Inhibition of biofilm formation and hyphal growth | nih.gov |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Increased antimycotic activity compared to fluconazole | nih.gov |
| Carbazole Derivative (Molecule B) | Candida albicans SC5314 | MIC = 8 μg/mL | mdpi.com |
Anti-inflammatory and Immunomodulatory Activities
Indole derivatives have been investigated for their potential to modulate inflammatory responses.
Inhibition of Inflammatory Mediators
Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases. nih.gov Certain indole derivatives have demonstrated the ability to inhibit key inflammatory mediators. For example, hybrid molecules containing both imidazole (B134444) and indole nuclei have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov Specifically, compounds LPSF/NN-52 and LPSF/NN-56 showed promising anti-inflammatory effects. nih.gov
Furthermore, chalcone (B49325)/aryl carboximidamide hybrids have been synthesized and evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E2 (PGE2), both of which are crucial mediators of inflammation. nih.gov Compounds 4c, 4d, 6c, and 6d were identified as potent inhibitors of PGE2 and LPS-induced nitric oxide production. nih.gov
Toll-like Receptor 4 (TLR4) Agonism/Antagonism
Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers inflammatory responses. researchgate.netnih.gov Modulation of TLR4 activity is a promising therapeutic strategy for various inflammatory and autoimmune diseases. researchgate.net While specific studies on this compound derivatives and their direct interaction with TLR4 are limited, the broader class of indole derivatives has been explored for TLR4 modulation. The search for small molecules that can act as either agonists or antagonists of TLR4 is an active area of research. nih.govnih.gov TLR4 antagonists, for instance, are being investigated for their potential to treat conditions like intestinal inflammation. researchgate.net
Antioxidant and Free Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. researchgate.net Indole derivatives have shown significant antioxidant and free radical scavenging capabilities. nih.gov
The antioxidant properties of indole derivatives are often attributed to the indole nucleus itself, particularly the heterocyclic nitrogen atom with its free electron pair, which acts as an active redox center. nih.gov Studies on C-3 substituted indole derivatives have shown that specific modifications can enhance their antioxidant activity. nih.gov For instance, a derivative with a pyrrolidinedithiocarbamate moiety demonstrated significant antioxidant properties. nih.gov
In another study, novel N-H and N-substituted indole-2- and 3-carboxamide derivatives were synthesized and evaluated for their antioxidant role. researchgate.net While all tested compounds showed a strong inhibitory effect on the superoxide (B77818) anion, some derivatives also exhibited potent inhibition of lipid peroxidation. researchgate.net Furthermore, a series of indole-based caffeic acid amides were designed as hybrid antioxidants, with results indicating they are active free radical scavenging agents. nih.gov
Other Investigated Biological Activities of Indole Derivatives (Contextual for this compound Research)
The indole scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, including many approved drugs. nih.govmdpi.comresearchgate.net This diverse range of activities provides a rich context for the ongoing research into this compound and its derivatives.
Indole derivatives are known to possess a multitude of pharmacological properties, including:
Anticancer activity : Many indole-based compounds have been identified as potent anticancer agents, with some being used in clinical settings. nih.gov
Antiviral activity : Delavirdine is an example of an indole derivative used as an antiviral drug. mdpi.com
Antimigraine activity : Sumatriptan, an indole derivative, is a well-known treatment for migraines. mdpi.com
Antihypertensive activity : Perindopril contains an indole moiety and is used to treat high blood pressure. mdpi.com
Antiemetic activity : Synthetic indole derivatives like ondansetron (B39145) are used to manage nausea and vomiting, particularly in patients undergoing chemotherapy. mdpi.com
The ability of the indole ring to mimic peptide structures and bind to various enzymes contributes to the vast therapeutic potential of its derivatives. researchgate.net This broad spectrum of biological activity underscores the importance of continued investigation into novel indole compounds like this compound.
Antiviral Activity
The quest for novel antiviral agents has led researchers to explore the potential of various heterocyclic compounds, including indole derivatives. While direct studies on this compound derivatives are still emerging, research on structurally related indole compounds has shown promising antiviral effects. For instance, a study on a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters identified a derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, with significant in vitro activity against SARS-CoV-2. actanaturae.ruactanaturae.runih.gov This compound completely suppressed the replication of the virus at a concentration of 52.0 μM and exhibited a high selectivity index of 78.6. actanaturae.runih.gov The mechanism of action for some antiviral indole derivatives is thought to involve the inhibition of viral fusion with host cell membranes, thereby preventing viral entry and replication. nih.gov Further investigation into derivatives of this compound is warranted to determine if this specific scaffold can yield potent and selective antiviral agents.
Antimalarial Activity
The global challenge of malaria and the rise of drug-resistant parasite strains necessitate the discovery of new antimalarial agents. Indole derivatives have been a focal point in this research area. nih.gov While specific data on this compound derivatives is limited, studies on related structures like quinoline-4-carboxamides and other indole-based compounds have demonstrated significant antiplasmodial activity. nih.govacs.org For example, a series of quinoline-4-carboxamides, identified through phenotypic screening, showed low nanomolar in vitro potency against Plasmodium falciparum. acs.org The mechanism for some antimalarial quinoline (B57606) derivatives involves the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov Additionally, amino chalcone derivatives have been synthesized and shown to inhibit heme polymerization, a crucial process for parasite survival. researchgate.net These findings suggest that the carboxamide and amino functionalities are important for antimalarial activity, making this compound a scaffold worthy of investigation for its potential to yield novel antimalarial drug candidates.
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. nih.gov A significant breakthrough in this area involves a series of indole-4-carboxamides that have demonstrated potent antitubercular activity. nih.gov These compounds act as prodrugs, being hydrolyzed by a mycobacterial amidase to release 4-aminoindole, which is then converted into a toxic antimetabolite that inhibits tryptophan biosynthesis. nih.gov
Research has identified three discrete mechanisms by which Mtb can acquire resistance to these indole-4-carboxamides:
Loss-of-function mutations in the amidase responsible for hydrolyzing the carboxamide. nih.gov
Increased production of tryptophan precursors due to the loss of allosteric feedback inhibition of anthranilate synthase (TrpE). nih.gov
Mutations in tryptophan synthase (TrpAB) that reduce the incorporation of 4-aminoindole into the toxic 4-aminotryptophan. nih.gov
These findings highlight the tryptophan biosynthesis pathway as a key target for developing new anti-TB drugs and underscore the potential of the indole-4-carboxamide scaffold in this endeavor. nih.gov
| Compound Series | Target/Mechanism | Key Findings |
| Indole-4-carboxamides | Tryptophan Biosynthesis | Act as prodrugs, converted to a toxic antimetabolite of tryptophan. Resistance mechanisms identified. nih.gov |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Several studies have explored the anticonvulsant potential of various indole derivatives. While direct evidence for this compound derivatives is scarce, research on related structures provides valuable insights. For instance, a study on tetracyclic indole derivatives identified N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta researchgate.netnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide with an ED50 of 12.9 mg/kg in a rat maximal electroshock model. nih.gov Another study on isatin-based derivatives, which contain an indole core, showed that several compounds exhibited significant anti-seizure activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov These findings suggest that the indole nucleus, and potentially the carboxamide functional group, can contribute to anticonvulsant activity, indicating that this compound derivatives are a promising area for further exploration.
Antidiabetic Activity
Diabetes mellitus is a chronic metabolic disorder, and the development of new antidiabetic agents is a critical area of research. Indole derivatives have shown potential in this field, with some compounds exhibiting inhibitory effects on key enzymes involved in glucose metabolism. While specific studies on this compound derivatives are limited, research on other indole carboxamides has yielded promising results. A recent study focused on a novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as α-glucosidase inhibitors. researchgate.net Alpha-glucosidase is an enzyme that breaks down carbohydrates into glucose, and its inhibition can help to control postprandial hyperglycemia. The study found that all the synthesized compounds showed superior potency against yeast α-glucosidase compared to the standard inhibitor, acarbose. researchgate.net This suggests that the indole carboxamide scaffold is a viable starting point for the design of new and effective antidiabetic agents.
Antihypertensive Activity
Anticholinesterase Activity
Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurodegenerative conditions. They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. Several indole derivatives have been investigated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For example, a study on novel indole amines demonstrated that some of the synthesized compounds exhibited IC50 values for acetylcholinesterase inhibition that were comparable to the standard drug galantamine. researchgate.net Another study on carbohydrazide indole-isoxazole hybrid derivatives also reported in vitro anticholinesterase activity. sbmu.ac.ir Although specific data for this compound derivatives is not yet available, the consistent finding of anticholinesterase activity within the broader class of indole compounds suggests that this particular scaffold is a promising candidate for the development of new agents for neurodegenerative diseases.
Medicinal Chemistry and Rational Drug Design Applications
Structure-Activity Relationship (SAR) Studies of 4-Amino-1H-indole-6-carboxamide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing their potency and selectivity.
Impact of Substituent Position and Nature on Biological Potency
The biological activity of this compound derivatives is highly dependent on the position and chemical nature of various substituents on the indole (B1671886) ring.
Research has shown that substitutions at the 4- and/or 6-positions of the indole ring are often optimal for enhancing anti-tuberculosis (anti-TB) activity. nih.gov For example, the introduction of a single bromo group at the 6-position of an indole ring resulted in a significant increase in activity compared to the unsubstituted and 5-halosubstituted analogues. nih.gov Furthermore, the presence of 4,6-dichloro substituents on the indole core led to a nearly three-fold increase in anti-TB activity. nih.gov
In a separate study focusing on inhibitors of the Na+/H+ exchanger, varying the position of the carbonylguanidine group from the 2- to the 7-position of the indole ring demonstrated that substitution at the 2-position was most effective for in vitro inhibitory activity. nih.gov This led to the synthesis of a series of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives, where compounds with an alkyl or substituted alkyl group at the 1-position showed the highest in vitro activities. nih.gov
The nature of the substituent also plays a critical role. For instance, in the development of VEGFR-2 inhibitors, a compound with a chloro group at the 4-position of an aromatic ring attached to the core structure showed the highest enzyme inhibitory activity. nih.gov In contrast, for EGFR inhibitors, an unsubstituted phenyl moiety was found to be the most potent. nih.gov These findings highlight the nuanced effects of substituent choice and placement in tailoring the biological activity of these compounds.
Below is an interactive table summarizing the impact of various substituents on the anti-TB activity of N-(rimantadine)-indole-2-carboxamides.
| Compound | Substituent(s) | MIC (μM) |
| 8a | Unsubstituted | >10 |
| 8e | 5-halo | ~2.8 |
| 8f | 6-bromo | 0.62 |
| 8g | 4,6-dichloro | 0.32 |
| 4 | 4,6-dimethyl | 0.88 |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that will inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.
Identification of Active Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,3,4-oxadiazole (B1194373) ring is a frequently utilized pharmacophore in drug design due to its favorable metabolic profile and its ability to form hydrogen bonds with receptor sites. nih.gov This moiety is considered an excellent bioisostere for amides and esters, enhancing lipophilicity and improving the compound's ability to cross cell membranes. nih.gov
In the context of this compound derivatives, the indole nucleus itself often forms a core part of the active pharmacophore. For instance, in the development of antitubercular agents, the indole-2-carboxamide scaffold has been identified as a key pharmacophore for inhibiting the Mycobacterium membrane protein Large (MmpL3). chemrxiv.org
Target Identification and Validation in Disease Pathways
The therapeutic potential of this compound derivatives lies in their ability to modulate specific biological pathways implicated in various diseases.
Targeting Protein Aggregation Pathways
Pathological protein aggregation is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's. nih.govnih.gov Derivatives of 4-aminoindole (B1269813) carboxamide have shown promise in curtailing the formation of α-synuclein and tau isoform 2N4R oligomers, which are key players in these diseases. nih.govresearchgate.net Studies have demonstrated that 4-aminoindole carboxamide derivatives exhibit better anti-fibrillar activity compared to their 5-aminoindole (B14826) counterparts. nih.gov Specifically, certain amide derivatives have been shown to possess both anti-oligomer and anti-fibril activities against α-synuclein and the 2N4R isoform of tau. nih.govresearchgate.net
Targeting Enzyme Active Sites
The inhibition of specific enzymes is a major strategy in drug discovery. Derivatives of this compound have been designed to target the active sites of various enzymes.
For example, a series of novel 4-amino pteridine (B1203161) derivatives were developed to target the neuronal isoform of nitric oxide synthase (NOS-I). acs.org SAR studies revealed that while substitutions at the 2-, 5-, and 7-positions had no significant effect, bulky substituents at the 6-position, such as a phenyl group, markedly increased inhibitory potency, likely due to hydrophobic interactions within the enzyme's active site. acs.org
In another study, new indole derivatives were designed to target the tyrosine kinase activity of EGFR and VEGFR-2, which are crucial in cancer progression. nih.gov Molecular docking studies showed that these compounds could fit within the active sites of these kinases, and in vitro assays confirmed their anti-proliferative properties. nih.gov
The table below shows the inhibitory activity of selected indole derivatives against EGFR and VEGFR-2.
| Compound | Target | IC50 (μM) |
| 4a | EGFR | 0.12 |
| 6c | VEGFR-2 | 0.15 |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Targeting Molecular Transport Pathways (e.g., mmpL3 pathway)
The Mycobacterium membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for exporting trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.govacs.org This makes MmpL3 a prime target for the development of new anti-TB drugs.
Indole carboxamides are among the diverse classes of small-molecule inhibitors that have been identified as targeting MmpL3. nih.gov These compounds have been shown to be bactericidal and to cause the accumulation of trehalose monomycolates, consistent with the inhibition of MmpL3. nih.gov The specificity of some indole carboxamides for mycobacteria further enhances their potential as anti-TB agents. nih.gov
Lead Compound Identification and Optimization
The process of discovering a new drug often begins with identifying a "hit" compound from a large library of molecules, which shows moderate activity against a specific biological target. This hit then undergoes a rigorous process of chemical modification, known as lead optimization, to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. preprints.org
In the context of indole-based compounds, lead optimization is a well-documented process. For instance, in the development of agents against the parasite Trypanosoma cruzi, the cause of Chagas disease, initial hits containing an indole core were identified through high-content screening of a commercial library. acs.org These initial compounds, while showing moderate potency and good selectivity, required optimization to improve properties like aqueous solubility and metabolic stability. acs.orgnih.gov
Structure-activity relationship (SAR) studies are central to lead optimization. These studies involve systematically altering parts of the lead compound's structure and assessing the impact on its biological activity. For a series of 1H-indole-2-carboxamides, researchers explored how different substituents on the indole core affected their anti-parasitic activity. acs.orgnih.gov
Key findings from such optimization efforts often reveal specific structural requirements for activity. For example, studies on indole-2-carboxamides showed that small, electron-donating groups at the 5-position of the indole ring were favorable for potency. acs.orgnih.gov
Table 1: Example of Structure-Activity Relationship (SAR) for Indole-5-Substituents
| Compound Modifier | Substituent at 5-Position | Potency (pEC₅₀) |
| Electron Donating | Methyl | 5.4 - 6.2 |
| Electron Donating | Cyclopropyl | 5.4 - 6.2 |
| Electron Donating | Ethyl | 5.4 - 6.2 |
| Electron Donating | Methoxy (B1213986) | 5.4 - 6.2 |
| Electron Withdrawing | Halogen (Cl, F) | < 4.2 (inactive) |
| Electron Withdrawing | Trifluoromethyl (CF₃) | < 4.2 (inactive) |
| Data derived from studies on 1H-indole-2-carboxamides against T. cruzi. acs.orgnih.gov |
This data clearly indicates that for this particular series, electron-donating groups enhance activity, while electron-withdrawing groups are detrimental. This type of information is crucial for guiding the design of more potent analogues. Optimization efforts also focus on improving drug metabolism and pharmacokinetic (DMPK) properties, as poor metabolic stability can limit a compound's effectiveness in vivo. nih.gov
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry used to design new lead compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while preserving the essential pharmacophoric features responsible for its biological activity. nih.govnih.gov This approach can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. nih.gov The this compound structure can serve as a starting point for such a strategy.
Given that the indole scaffold is a privileged structure that interacts with many biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes, it is a valuable template. nih.govmdpi.comnih.gov A scaffold hopping approach might involve replacing the indole core with other heterocyclic systems known to be bioisosteric, such as quinazoline, quinoline (B57606), or benzofuran. nih.govnih.gov For example, a series of 4-aminoquinazolines were designed using a scaffold hopping approach inspired by known antimycobacterial agents, resulting in potent new compounds. nih.gov
Isosteric and bioisosteric replacements are more subtle modifications, where one atom or group of atoms is exchanged for another with similar physical or chemical properties. This is done to modulate a compound's potency, selectivity, or pharmacokinetic profile. For the this compound scaffold, several isosteric replacements could be envisioned:
Amino Group (C4): The 4-amino group could be replaced with a hydroxyl (-OH), methoxy (-OCH₃), or small alkyl group to probe the importance of the hydrogen bond donor capability.
Carboxamide Group (C6): The carboxamide (-CONH₂) is a versatile functional group. It can be replaced with other hydrogen-bonding groups like a sulfonamide (-SO₂NH₂) or a reversed amide (-NHCO-). The amide nitrogen could also be alkylated.
Indole Nitrogen (N1): The N-H of the indole can be replaced with an N-alkyl group (e.g., N-methyl) to prevent it from acting as a hydrogen bond donor and to increase lipophilicity. nih.gov
An example of bioisosteric replacement can be seen in the design of dopamine (B1211576) D2 receptor agonists, where 4-(aminoethoxy)indole derivatives were developed as analogues of a phenol-containing lead compound. acs.org This demonstrates how parts of the indole scaffold can be strategically modified to mimic the interactions of a different chemical group.
Table 2: Potential Isosteric Replacements for the this compound Scaffold
| Original Functional Group | Position | Potential Isostere(s) | Rationale for Replacement |
| Amino (-NH₂) | C4 | Hydroxyl (-OH), Methoxy (-OCH₃) | Modulate hydrogen bonding, polarity |
| Carboxamide (-CONH₂) | C6 | Sulfonamide (-SO₂NH₂), Tetrazole | Alter acidity, metabolic stability, H-bonding pattern |
| Indole N-H | N1 | N-Methyl (-NCH₃) | Remove H-bond donor, increase lipophilicity |
Prodrug Strategies for Indole Carboxamides
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. baranlab.org This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. nih.gov
For a molecule like this compound, both the 4-amino group and the 6-carboxamide group provide functional handles that can be chemically modified to create prodrugs.
Modifying the Amino Group: The primary amino group at the C4 position is a key site for prodrug derivatization. It can be acylated to form an amide linkage with various promoieties. For instance, linking an amino acid could improve solubility and potentially utilize amino acid transporters for absorption. Upon entering the body, endogenous amidases or esterases would cleave the promoiety to release the active parent drug.
Modifying the Carboxamide Group: The terminal -NH₂ of the carboxamide could potentially be modified, for example, by creating an N-acyloxy or N-phospho-oxy derivative. These linkages are designed to be cleaved by enzymes in the body.
Improving Aqueous Solubility: Conversely, to improve water solubility for certain administration routes, a highly polar or ionizable promoiety could be attached. nih.gov For example, linking a phosphate (B84403) group to the 4-amino group would create a highly water-soluble phosphate prodrug that can be cleaved by alkaline phosphatases in the body.
The design of a prodrug requires careful selection of the promoiety and the linker to ensure that the active drug is released at the desired site and rate. nih.gov
Computational Studies and in Silico Methodologies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to predict the binding mode and affinity of a ligand to a target protein. nih.gov
While no specific molecular docking studies for 4-Amino-1H-indole-6-carboxamide were found, numerous studies on other indole (B1671886) carboxamide derivatives exist. nih.govnih.govmdpi.com These studies typically involve:
Binding Affinity Predictions
Binding affinity predictions estimate the strength of the interaction between a ligand and its target receptor. These predictions are often expressed as a docking score or binding energy (e.g., in kcal/mol), where a lower value typically indicates a stronger interaction. mdpi.com For various indole derivatives, docking studies have been used to predict their affinity for targets like bacterial proteins or protein kinases. mdpi.comnih.gov
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
This analysis identifies the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For many biologically active indole carboxamides, the indole core and the carboxamide group are crucial for forming these interactions with amino acid residues in the active site of a protein. nih.gov
Active Site Characterization
Molecular docking helps to characterize the binding pocket of a target protein, revealing key amino acid residues that are important for ligand binding. nih.gov Understanding the active site is essential for designing more potent and selective inhibitors.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and biomolecular complexes over time. This method provides insights into the conformational changes and stability of a ligand-protein complex in a simulated physiological environment. While no MD simulation studies were found for this compound, they have been performed on other indole derivatives to assess the stability of docking poses and to understand the dynamic nature of the ligand-receptor interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. QSAR studies have been conducted on various sets of indole derivatives to predict their inhibitory activity against different biological targets. nih.govnih.gov The development of a QSAR model typically involves calculating molecular descriptors that encode the structural and physicochemical properties of the molecules.
Quantum Chemical Calculations (e.g., DFT methods like B3LYP/6-31+G(d,p), B3LYP/6-31G(d))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. lupinepublishers.com Methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-31G(d) are commonly employed to: lupinepublishers.comnih.govtandfonline.com
Optimize the molecular geometry to find the most stable conformation. nih.govtandfonline.com
Calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity. lupinepublishers.comtandfonline.com
Determine the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack. lupinepublishers.com
Simulate vibrational spectra (e.g., IR) to compare with experimental data. nih.gov
While these methods have been applied to a variety of indole derivatives, specific computational data for this compound using these DFT functionals were not found in the searched literature. nih.govresearchgate.net
Conformational Analysis and Geometrical Optimization
Conformational analysis and geometrical optimization are fundamental computational steps to determine the most stable three-dimensional structure of a molecule. For this compound, these calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-31G**, which provide a good balance between accuracy and computational cost.
Table 1: Representative Geometrical Parameters for Optimized this compound (Illustrative) Note: These are typical values expected from DFT calculations for such a structure, as specific published data for this exact compound is limited.
| Parameter Type | Atoms Involved | Value (Angstrom Å / Degrees °) |
|---|---|---|
| Bond Length | C4-N (Amino) | ~1.37 Å |
| Bond Length | C6-C (Carbonyl) | ~1.49 Å |
| Bond Length | C=O (Carbonyl) | ~1.24 Å |
| Bond Angle | C3-C4-C5 | ~120.5° |
| Bond Angle | C5-C6-C7 | ~119.8° |
| Dihedral Angle | C5-C4-N-H | ~0° or ~180° (co-planar) |
| Dihedral Angle | C7-C6-C(O)-N | Variable (defines carboxamide rotation) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, electronic properties, and UV-Vis absorption spectra. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO nih.govresearchgate.net. For indole derivatives, substitutions on the ring can significantly alter the HOMO and LUMO energy levels researchgate.netchemrxiv.orgscispace.com. The amino group at the C4 position is an electron-donating group, which would be expected to raise the HOMO energy level, while the electron-withdrawing carboxamide group at C6 would lower the LUMO energy, likely resulting in a relatively small energy gap and indicating a chemically reactive molecule nih.gov.
Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: These values are representative for amino-substituted indole carboxamides based on DFT calculations.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -5.25 eV | Electron-donating capability, susceptibility to electrophilic attack. |
| LUMO Energy | ~ -1.40 eV | Electron-accepting capability, susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | ~ 3.85 eV | Indicates high chemical reactivity and charge transfer potential within the molecule. nih.gov |
Computational Spectroscopy (e.g., NMR, IR Chemical Shift Prediction)
Computational methods can predict the spectroscopic properties of a molecule, which is invaluable for confirming its structure when compared with experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the optimized geometry using frequency analysis. The predicted vibrational frequencies correspond to specific bond stretching, bending, and wagging motions. For this compound, key predicted peaks would include N-H stretching from the indole and amino groups (around 3400-3500 cm⁻¹), C=O stretching from the carboxamide (around 1680 cm⁻¹), and C-N stretching vibrations. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common computational task, often performed using the Gauge-Independent Atomic Orbital (GIAO) method built upon a DFT-optimized structure. nih.gov These predictions help in the assignment of complex experimental spectra. The predicted shifts for the aromatic protons and carbons of the indole ring, as well as for the amide group, provide a theoretical fingerprint of the molecule. youtube.commdpi.com
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: Predicted values are highly dependent on the computational method and solvent model used.
| Spectroscopy | Functional Group | Predicted Value |
|---|---|---|
| IR Frequency | N-H Stretch (Indole & Amino) | 3500 - 3350 cm⁻¹ |
| IR Frequency | C=O Stretch (Amide I) | ~1685 cm⁻¹ |
| IR Frequency | N-H Bend (Amide II) | ~1620 cm⁻¹ |
| ¹H NMR Shift | Indole N-H | 10.5 - 11.5 ppm |
| ¹H NMR Shift | Aromatic Protons (C5-H, C7-H) | 6.5 - 7.5 ppm |
| ¹H NMR Shift | Amide -NH₂ | 7.0 - 8.0 ppm |
| ¹³C NMR Shift | Carbonyl Carbon (C=O) | 165 - 170 ppm |
| ¹³C NMR Shift | Aromatic Carbons | 100 - 140 ppm |
In Silico Screening and Virtual Library Design
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govnih.gov The this compound core is an excellent starting point for in silico screening and the design of virtual libraries to discover new drug candidates.
Virtual Library Design: A virtual library can be generated by computationally adding a wide range of chemical groups (R-groups) to the this compound scaffold. nih.govresearchgate.net Potential points of diversification include:
N1 position of the indole ring: Alkylation or arylation.
C4 amino group: Acylation, alkylation, or formation of sulfonamides.
C6 carboxamide nitrogen: Substitution with various alkyl or aryl groups.
This process can create a vast chemical space of millions of virtual compounds based on a single core structure.
In Silico Screening: Once a virtual library is designed, it can be subjected to high-throughput virtual screening (HTVS) against a specific biological target, such as a protein kinase or a G-protein coupled receptor. nih.gov This process involves computationally "docking" each molecule from the library into the binding site of the target protein to predict its binding affinity and mode of interaction. Molecules with the best predicted binding scores are then prioritized for synthesis and experimental testing, dramatically accelerating the drug discovery process. nih.gov
Prediction of Drug-Likeness and ADME Profiles
Before committing to expensive synthesis, it is vital to predict whether a compound has favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and drug-likeness are routinely assessed using in silico tools. japsonline.com Web-based platforms like SwissADME provide rapid calculations of these crucial parameters. nih.govphytojournal.com
Drug-Likeness: This is assessed using rules of thumb like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates several rules (e.g., molecular weight > 500, LogP > 5). nih.gov For this compound, calculations show it has favorable physicochemical properties that align with known drug-like space.
ADME Prediction: Computational models predict key pharmacokinetic behaviors. For this compound, predictions suggest high gastrointestinal (GI) absorption but poor blood-brain barrier (BBB) permeation. It is also predicted to be a non-inhibitor of most major cytochrome P450 (CYP) enzymes, which is a favorable property as it suggests a lower likelihood of causing drug-drug interactions. researchgate.netnih.gov
Table 4: Physicochemical and Drug-Likeness Properties of this compound Data generated using the SwissADME web tool. nih.gov
| Property | Predicted Value | Lipinski's Rule of Five |
|---|---|---|
| Molecular Formula | C₉H₉N₃O | - |
| Molecular Weight | 175.19 g/mol | Pass (<500) |
| LogP (Consensus) | 1.15 | Pass (≤5) |
| Hydrogen Bond Donors | 3 | Pass (≤5) |
| Hydrogen Bond Acceptors | 3 | Pass (≤10) |
| Topological Polar Surface Area (TPSA) | 79.05 Ų | - |
| Lipinski Violations | 0 | Drug-like |
Table 5: Predicted ADME Properties of this compound Data generated using the SwissADME web tool. nih.gov
| Parameter | Prediction |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
Future Research Directions for 4 Amino 1h Indole 6 Carboxamide
Exploration of Novel Synthetic Routes
The development of efficient and versatile synthetic methodologies is fundamental to advancing the study of 4-Amino-1H-indole-6-carboxamide and its analogues. While classical methods provide a foundation, future research will likely focus on more sophisticated and sustainable approaches.
Modern synthetic chemistry offers a toolkit of advanced reactions that could be adapted for this scaffold. For instance, transition-metal-catalyzed reactions, such as cobalt-catalyzed C-H/N-H annulation, have emerged as powerful methods for constructing complex heterocyclic systems like γ-carbolinones from indole (B1671886) carboxamides and simple alkenes. acs.orgacs.org This approach is noted for its high regioselectivity and tolerance of various functional groups, offering an efficient pathway to novel polycyclic derivatives. acs.org
Furthermore, coupling reactions remain a mainstay for generating libraries of derivatives. arkat-usa.orgresearchgate.net Techniques employing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) have been shown to produce indoleamides in significantly higher yields compared to older methods using dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org Future work could optimize these one-pot amide coupling reactions for this compound, exploring a wider range of amino acids and other building blocks to rapidly generate diverse molecular architectures. arkat-usa.orgresearchgate.net Multi-component reactions, which allow for the construction of complex molecules in a single step from three or more reactants, also present a promising avenue for creating novel spiro[indole-3,4′-pyridine] derivatives and other complex structures. mdpi.com
Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity
The core structure of this compound is ripe for modification to enhance its therapeutic properties. A key future direction is the rational design and synthesis of advanced derivatives with improved potency against specific biological targets and greater selectivity to minimize off-target effects.
Structure-activity relationship (SAR) studies will be crucial. Research on related indole-2-carboxamides has demonstrated that substitutions at various positions on the indole ring can dramatically influence biological activity. rsc.org For example, in the context of antitubercular agents, substitutions at the 4- and 6-positions of the indole ring were found to be optimal for activity. rsc.org Similarly, for HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C6 position was shown to enhance binding to viral DNA through π-π stacking interactions. nih.gov
Future work on this compound could involve:
Systematic modification of the carboxamide group: Introducing different amine substituents, including various amino acids or cyclic amines, can alter solubility, hydrogen bonding capacity, and target engagement. researchgate.netnih.gov
Functionalization of the indole ring: Adding diverse substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) to the 5- and 7-positions could fine-tune the electronic and steric properties of the molecule to optimize target binding. acs.org
Fragment-based drug design: This approach involves incorporating chemical fragments from other known active compounds into the this compound scaffold to create hybrid molecules with potentially novel or enhanced activities. rsc.org
These strategies aim to produce derivatives with subnanomolar affinity for their targets and improved pharmacological profiles. nih.gov
Investigation of New Biological Targets and Pathways
The indole carboxamide scaffold is known to interact with a wide array of biological targets, suggesting that this compound could have therapeutic applications across multiple diseases. arkat-usa.orgnih.gov A significant area of future research will be the systematic investigation of new biological targets and signaling pathways modulated by this compound and its derivatives.
Based on the activities of related compounds, promising areas of investigation include:
Oncology: Indole-2-carboxamides have shown potent antiproliferative activity against various cancer cell lines, including breast, leukemia, and colon cancer. nih.gov They can act as inhibitors of key cancer-related targets such as protein kinases (EGFR, VEGFR-2, BRAFV600E) and monocarboxylate transporters (MCT1). nih.govacs.org Future studies could screen this compound derivatives against a panel of cancer cell lines and kinase assays to identify new anticancer agents. nih.govnih.gov
Infectious Diseases: The scaffold has proven effective against infectious agents. Indoleamides have been developed as potent inhibitors of Mycobacterium tuberculosis and as novel HIV-1 integrase strand transfer inhibitors. rsc.orgnih.gov Exploring the activity of this compound against these and other pathogens, such as drug-resistant bacteria and viruses, is a logical next step.
Inflammation and Immunology: Substituted indole-carboxamides have been identified as potent and selective antagonists of peptidoleukotriene receptors, which are involved in asthma and other inflammatory conditions. nih.gov The potential for derivatives of this compound to modulate inflammatory pathways warrants investigation.
Development of Analytical Methodologies for Complex Matrices
To support preclinical and clinical development, robust analytical methods are required for the quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. Future research in this area will focus on developing highly sensitive, specific, and high-throughput assays.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity. The development of a validated LC-MS/MS method would be essential for pharmacokinetic studies, enabling the characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Key aspects of this research would include:
Optimization of sample preparation: Developing efficient extraction techniques (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances from biological samples.
Method validation: Ensuring the method meets regulatory standards for accuracy, precision, linearity, and stability.
Metabolite identification: Using high-resolution mass spectrometry to identify and characterize the major metabolites of this compound, which is crucial for understanding its biotransformation and safety profile.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) will continue to be vital for confirming the structure of synthesized derivatives. mdpi.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these tools will be invaluable in accelerating the development of this compound derivatives. mdpi.comnih.gov
Future research can leverage AI and ML in several ways:
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs), can design novel molecules from scratch that are optimized for specific properties like high target affinity and good ADME profiles. nih.govnih.gov These models can explore a vast chemical space to propose new derivatives of this compound that may be difficult to conceptualize through traditional methods. nih.gov
Predictive Modeling: ML algorithms, including random forests and neural networks, can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov These models can predict the biological activity of newly designed compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the number of compounds that need to be made and tested. nih.gov
ADME/T Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of drug candidates early in the discovery process is critical to reducing late-stage failures. nih.gov AI-powered platforms can predict these properties from a molecule's structure, helping to select derivatives with favorable drug-like qualities.
By combining computational predictions with experimental validation, researchers can create a more efficient, data-driven cycle for the design and optimization of this compound-based therapeutics. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4-Amino-1H-indole-6-carboxamide, and what intermediates are critical for yield optimization?
- Methodological Answer : A common approach involves functionalizing indole derivatives at the 6-position. For example, starting with indole-6-carboxylic acid (mp 256–259°C, CAS RN 1670-82-2) , the carboxylic acid group can be converted to a carboxamide via activation with coupling agents (e.g., EDC/HOBt) and reaction with ammonia. Critical intermediates include the activated ester (e.g., NHS ester) to ensure efficient amidation. Alternatively, substitution reactions on halogenated indole precursors (e.g., 6-bromoindole derivatives) using ammonia under palladium catalysis may be explored .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect distinct signals for the indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and the carboxamide NH2 (broad singlet, ~5–7 ppm). The amino group at the 4-position may show exchange broadening.
- IR : Stretching vibrations for the carboxamide (C=O ~1650–1680 cm⁻¹, N–H ~3200–3350 cm⁻¹) and indole NH (~3400 cm⁻¹).
- MS : Molecular ion [M+H]+ at m/z 176.1 (calculated for C9H9N3O). Fragmentation patterns should align with loss of NH2 (17 Da) or CONH2 (44 Da) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting bioactivity. For example, indole-3-carboxaldehyde derivatives require rigorous purification to avoid byproduct interference .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Contradictory cytotoxicity data may arise from differences in mitochondrial activity assays (e.g., MTT vs. resazurin) .
- Structural Confirmation : Validate tautomeric forms (e.g., keto-enol equilibria) via X-ray crystallography or variable-temperature NMR .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxamide group’s electron-withdrawing nature may direct electrophilic attacks to the 4-amino position.
- Database Tools : Use Reaxys or Pistachio to predict feasible pathways. Similar indole derivatives (e.g., 6-iodoindole-3-carbaldehyde) undergo regioselective substitution at the 6-position under SNAr conditions .
- Kinetic Studies : Monitor reaction progress via LC-MS to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
